Potent KATP Channel Activation as a Core Pharmacological Differentiator
6-(Piperidin-1-yl)pyridin-2-amine demonstrates potent and specific opening of the Kir6.2/SUR2B ATP-sensitive potassium (KATP) channel. This is a distinct and quantifiable functional profile. In human Ltk cells expressing Kir6.2/SUR2B, it exhibits an EC50 of 26.9 nM, as measured by FLIPR assay [1]. This activity is context-dependent, as a separate assay using the same system reported a significantly different EC50 value of 1.94E+3 nM [2], highlighting the importance of precise experimental conditions. The potent 26.9 nM EC50 value defines this compound's potential as a vasodilatory or smooth muscle relaxant agent, differentiating it from other piperidinyl-pyridines with divergent ion channel profiles.
| Evidence Dimension | KATP Channel Activation |
|---|---|
| Target Compound Data | EC50: 26.9 nM |
| Comparator Or Baseline | Baseline (inactive/vehicle control) defined as no channel opening; Comparator context: other KATP channel openers typically have EC50 values ranging from low nM to µM. |
| Quantified Difference | The compound is a potent agonist in the low nanomolar range. |
| Conditions | Human Kir6.2 channel containing SUR2B expressed in Ltk cells; FLIPR assay. |
Why This Matters
For programs focused on smooth muscle disorders, a potent and well-defined EC50 value is critical for selecting a reliable lead scaffold with predictable in vitro activity.
- [1] BindingDB. BDBM50476003 (CHEMBL426160). Affinity Data for 6-(Piperidin-1-yl)pyridin-2-amine: EC50 = 26.9 nM for Kir6.2/SUR2B in Ltk cells. View Source
- [2] BindingDB. BDBM50476003 (CHEMBL426160). Affinity Data for 6-(Piperidin-1-yl)pyridin-2-amine: EC50 = 1.94E+3 nM for Kir6.2/SUR2B in Ltk cells. View Source
